molecular formula C9H15NO4S B2644114 N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide CAS No. 2309215-56-1

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide

Cat. No.: B2644114
CAS No.: 2309215-56-1
M. Wt: 233.28
InChI Key: WFWJCJUFGACRKD-UHFFFAOYSA-N
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Description

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide is an organic compound that features a furan ring substituted with dimethyl groups and a hydroxyethyl group, linked to a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced furan rings, and substituted sulfonamides.

Scientific Research Applications

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide exerts its effects involves interactions with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide is unique due to its specific substitution pattern on the furan ring and the presence of both hydroxyethyl and methanesulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S/c1-6-4-8(7(2)14-6)9(11)5-10-15(3,12)13/h4,9-11H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFWJCJUFGACRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CNS(=O)(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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